2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, methyl ester

CAS No.: 90381-47-8

Cat. No.: VC18658655

Molecular Formula: C15H14O5

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90381-47-8 |

|---|---|

| Molecular Formula | C15H14O5 |

| Molecular Weight | 274.27 g/mol |

| IUPAC Name | methyl 4-acetyloxy-6-methoxynaphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C15H14O5/c1-9(16)20-14-7-11(15(17)19-3)6-10-4-5-12(18-2)8-13(10)14/h4-8H,1-3H3 |

| Standard InChI Key | NBYANOYEKCTESA-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1=C2C=C(C=CC2=CC(=C1)C(=O)OC)OC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

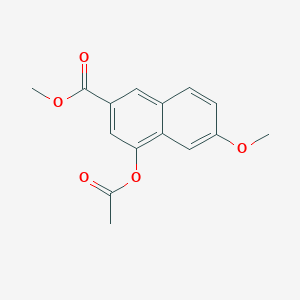

The compound’s systematic IUPAC name is methyl 4-acetyloxy-6-methoxynaphthalene-2-carboxylate, reflecting its substitution pattern on the naphthalene ring. Its molecular formula, C₁₅H₁₄O₅, corresponds to a molecular weight of 274.27 g/mol. Key structural features include:

-

A naphthalene ring system (two fused benzene rings).

-

A methyl ester group at position 2.

-

An acetyloxy (-OAc) group at position 4.

-

A methoxy (-OMe) group at position 6.

The canonical SMILES representation, CC(=O)OC1=C2C=C(C=CC2=CC(=C1)C(=O)OC)OC, encodes this substitution pattern.

Spectroscopic and Chromatographic Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the acetyloxy (δ ~2.3 ppm for methyl protons) and methoxy groups (δ ~3.9 ppm). The aromatic protons in the naphthalene ring appear as a multiplet between δ 7.0–8.5 ppm. High-Performance Liquid Chromatography (HPLC) methods optimized for naphthoic acid derivatives can resolve this compound with retention times varying by mobile phase composition.

Synthesis and Reaction Pathways

Reaction Conditions and Optimization

-

Temperature: 20–180°C, with optimal yields reported at 120°C .

-

Solvents: Polar aprotic solvents like DMSO enhance reaction rates by stabilizing intermediates .

-

Catalysts: Cuprous halides (CuCl, CuI) facilitate electron transfer processes critical for functional group interconversions .

Post-reaction workup involves extraction with ethyl acetate, washing with saturated brine, and solvent removal under reduced pressure . Recrystallization in ethyl acetate yields purified product with >95% purity .

Physicochemical Properties

Stability and Solubility

The compound is stable under inert atmospheres but sensitive to hydrolysis in acidic or basic conditions due to its ester and acetyloxy groups. Solubility data indicate:

-

High solubility: In DMSO, dichloromethane, and ethyl acetate.

-

Low solubility: In water or hexane.

Thermal Behavior

Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, releasing carbon monoxide and acetic acid vapors. Storage recommendations include airtight containers at 2–8°C to prevent oxidative degradation.

Biological Activities and Mechanisms

Anti-Inflammatory Properties

Naphthoic acid derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. The acetyloxy group enhances membrane permeability, while the methoxy group modulates electron density to improve target binding.

Applications in Materials Science

Polymer Additives

The compound’s aromatic structure improves thermal stability in polyesters and polyamides. Blending at 1–5 wt% increases glass transition temperatures (Tg) by 15–20°C.

Organic Electronics

As a electron-deficient moiety, it enhances charge transport in organic semiconductors. Field-effect transistors (OFETs) incorporating this compound exhibit hole mobilities of 0.1–0.3 cm²/V·s.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume